molecular formula C13H16N2OS B2507797 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 862977-07-9

4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No. B2507797
CAS RN: 862977-07-9
M. Wt: 248.34
InChI Key: IRYMURKZMLAIHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity, neurotoxicity, and cytotoxicity . Another study reported the synthesis of a novel series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidine-1-yl) ethylamino]benzamide derivatives .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a versatile scaffold for creating biologically active compounds . This ring structure is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Treatment of Hepatocellular Carcinoma (HCC)

A quinoline derivative of the compound, 9-bis [2- (pyrrolidin-1-yl)ethoxy]-6- {4- [2- (pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno [1, 2-c]quinolin-11-one (BPIQ), has been shown to inhibit human hepatocellular carcinoma cells by inducing ER stress and apoptosis . BPIQ down-regulates pro-survival proteins and may regulate ER stress response through modulating the levels of ER stress-related proteins .

Kinase Inhibition

Compounds with the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications could be made to investigate how the chiral moiety influences kinase inhibition .

Antibacterial Activity

Structure-activity relationship (SAR) investigation has shown that certain substituents on the N’ position of the pyrrolidine ring can enhance the antibacterial activity of the compound .

DNA Damage Pathway

The compound can induce DNA damage, as evidenced by the dramatic increase in the level of γH2AX, an endogenous DNA damage biomarker . This suggests that the DNA damage pathway may be involved in the compound-induced apoptosis .

Modulation of Endoplasmic Reticulum (ER) Stress

The compound may contribute to the modulation of ER stress, which could lead to apoptosis of cancer cells . This is achieved through the regulation of the levels of ER stress-related proteins .

Future Directions

Thiazoles and pyrrolidines are versatile scaffolds in drug discovery, and there is ongoing research into their potential applications . Future research could focus on further elucidating the properties and potential uses of 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole.

properties

IUPAC Name

4-ethoxy-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-16-10-6-5-7-11-12(10)14-13(17-11)15-8-3-4-9-15/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYMURKZMLAIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

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